molecular formula C7H4BrNO2 B1339144 7-Bromobenzo[d]oxazol-2(3H)-one CAS No. 871367-14-5

7-Bromobenzo[d]oxazol-2(3H)-one

Cat. No.: B1339144
CAS No.: 871367-14-5
M. Wt: 214.02 g/mol
InChI Key: LHTQHBZJSVUNBG-UHFFFAOYSA-N
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Description

7-Bromobenzo[d]oxazol-2(3H)-one: is a heterocyclic compound that features a bromine atom attached to the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[d]oxazol-2(3H)-one typically involves the bromination of benzo[d]oxazol-2(3H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 7-Bromobenzo[d]oxazol-2(3H)-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation with strong oxidizing agents like potassium permanganate can yield benzo[d]oxazole-2,3-dione.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 7-azidobenzo[d]oxazol-2(3H)-one, 7-thiocyanatobenzo[d]oxazol-2(3H)-one, or 7-methoxybenzo[d]oxazol-2(3H)-one.

    Oxidation Products: Benzo[d]oxazole-2,3-dione.

    Coupling Products: Various biaryl derivatives.

Scientific Research Applications

Chemistry: 7-Bromobenzo[d]oxazol-2(3H)-one is used as a building block in organic synthesis for the preparation of more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds with potential pharmaceutical applications.

Biology and Medicine: The compound and its derivatives have shown promise in biological studies, including antimicrobial, antifungal, and anticancer activities. Researchers are exploring its potential as a lead compound for drug development.

Industry: In the material science industry, this compound is used in the synthesis of polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of 7-Bromobenzo[d]oxazol-2(3H)-one is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

    Benzo[d]oxazol-2(3H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Chlorobenzo[d]oxazol-2(3H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and biological interactions.

    7-Fluorobenzo[d]oxazol-2(3H)-one:

Uniqueness: 7-Bromobenzo[d]oxazol-2(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom’s size and electronegativity can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.

Properties

IUPAC Name

7-bromo-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTQHBZJSVUNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468536
Record name 7-Bromobenzo[d]oxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871367-14-5
Record name 7-Bromobenzo[d]oxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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